molecular formula C21H21ClN2O3 B2667744 1-(4-chlorobenzyl)-5-methyl-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one CAS No. 320420-87-9

1-(4-chlorobenzyl)-5-methyl-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one

Cat. No. B2667744
CAS RN: 320420-87-9
M. Wt: 384.86
InChI Key: MKFJXBZCEIWFNC-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of various functional groups suggests that it could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Cardiotonic Agents

Research into structurally related compounds, such as 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, reveals their potential as cardiotonic agents, indicating possible applications in treating congestive heart failure. These compounds showed dose-related increases in cardiac contractile force in animal models without significant side effects on heart rate or blood pressure (Schnettler, Dage, & Grisar, 1982).

Antitumor Activity

Another area of application is in the development of antineoplastic agents, as demonstrated by 1-[[[dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles. These compounds exhibited promising antitumor activity in both in vitro and in vivo models, suggesting potential utility in cancer therapy (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).

Liquid Crystalline Properties

Compounds with similar structural features have been studied for their liquid crystalline properties, relevant in the development of display technologies and materials science. The synthesis and characterization of such compounds have provided insights into their mesomorphic behavior, which is crucial for applications in electronic displays and optical devices (Thaker, Chothani, Dhimmar, Patel, Solanki, Patel, Kanojiya, & Tandel, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its current applications and the results of ongoing studies. It could potentially be used in a variety of fields, including medicine, materials science, or chemical synthesis .

properties

IUPAC Name

[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-3-4-5-19(25)27-23-20-17-12-14(2)6-11-18(17)24(21(20)26)13-15-7-9-16(22)10-8-15/h6-12H,3-5,13H2,1-2H3/b23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFJXBZCEIWFNC-ATJXCDBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)ON=C1C2=C(C=CC(=C2)C)N(C1=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O/N=C\1/C2=C(C=CC(=C2)C)N(C1=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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